1-Chloro-2,4-difluoro-3-nitrobenzene
Overview
Description
1-Chloro-2,4-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene derivatives are generally known to undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile replaces a hydrogen atom in the aromatic system. This could potentially alter the function of target molecules in the cell .
Biochemical Pathways
It’s known that nitrobenzene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The introduction of nitro groups into organic molecules can significantly alter their reactivity, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,4-difluoro-3-nitrobenzene . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-nitrobenzene can be synthesized through several methods, including nitration and halogenation reactions. One common approach involves the nitration of 1-chloro-2,4-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and halogenation processes. The production involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: The oxidation of this compound can produce carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2,4-difluoro-3-nitrobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for synthesizing other chemicals, studying reaction mechanisms, and developing new materials.
Comparison with Similar Compounds
2,4-Dinitrochlorobenzene
2,4-Difluoronitrobenzene
1-Chloro-2,4-dinitrobenzene
Biological Activity
1-Chloro-2,4-difluoro-3-nitrobenzene is a halogenated aromatic compound with significant biological activity due to its structural characteristics. This article explores its interactions with biological systems, potential toxicity, and its applications in medicinal chemistry.
- Molecular Formula : C₆H₂ClF₂NO₂
- Molecular Weight : 193.54 g/mol
- Density : Approximately 1.6 g/cm³
- Boiling Point : Around 247.6 °C
The compound features a benzene ring substituted with one chlorine atom, two fluorine atoms, and one nitro group. These substituents influence its reactivity and biological interactions significantly.
The biological activity of this compound is primarily linked to its interactions with various enzymes and proteins within biological systems. Nitrobenzene derivatives are known to affect multiple biochemical pathways, often through electrophilic aromatic substitution mechanisms. The introduction of nitro groups can significantly alter the reactivity of organic molecules, leading to various cellular effects that may include toxicity or modulation of enzymatic activities.
Acute Toxicity
Research indicates that this compound exhibits acute toxicity. The LD50 values in rat studies vary, with one study reporting an LD50 of approximately 560 mg/kg body weight for male and female Sprague-Dawley rats . Signs of intoxication include reduced appetite, activity levels, and severe physiological effects such as hemorrhagic lungs and jaundiced liver.
Genotoxicity
Genotoxic studies present mixed results. In bacterial test systems, the compound showed weak mutagenic activity but was not mutagenic in mammalian cell test systems in vitro. It induced increased rates of Sister Chromatid Exchanges, although the biological relevance of this effect remains unclear. The substance is suspected of being genotoxic, particularly as a weak clastogen .
Carcinogenic Potential
There is concern regarding the carcinogenic potential of this compound based on studies that indicate tumor induction in various organs of rats and in the liver of mice. Despite methodological deficiencies in these studies, they raise significant safety concerns about long-term exposure to this compound .
Applications in Medicinal Chemistry
This compound serves as a precursor in synthesizing various pharmaceuticals, including antibacterials. Its role in synthesizing 2,4-dichloro-3,5-difluorobenzoic acid demonstrates its importance as an intermediate in drug development.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential applications of this compound:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Chloro-2,4-difluoro-5-nitrobenzene | 1481-68-1 | 0.93 | Different position of nitro group |
1-Chloro-2,5-difluoro-3-nitrobenzene | 1805029-24-6 | 0.92 | Variation in fluorine positioning |
1,2-Dichloro-4-fluoro-5-nitrobenzene | 2339-78-8 | 0.92 | Contains two chlorine atoms |
3-Chloro-2,4-difluoronitrobenzene | 3847-58-3 | 0.91 | Different position for chlorine |
The structural variations among these compounds affect their reactivity and biological interactions, making each unique in its chemical behavior and potential applications.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPIHTQPKGZTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612566 | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151767-58-6 | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,4-difluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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